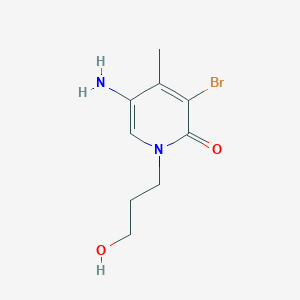

5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one

CAS No.:

Cat. No.: VC20364236

Molecular Formula: C9H13BrN2O2

Molecular Weight: 261.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13BrN2O2 |

|---|---|

| Molecular Weight | 261.12 g/mol |

| IUPAC Name | 5-amino-3-bromo-1-(3-hydroxypropyl)-4-methylpyridin-2-one |

| Standard InChI | InChI=1S/C9H13BrN2O2/c1-6-7(11)5-12(3-2-4-13)9(14)8(6)10/h5,13H,2-4,11H2,1H3 |

| Standard InChI Key | GNMPKMZOBYXSAV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)N(C=C1N)CCCO)Br |

Introduction

5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one is a complex organic compound belonging to the dihydropyridinone class. It features a six-membered ring containing nitrogen and a carbonyl group, with functional groups such as amino, bromo, and hydroxypropyl contributing to its unique chemical properties and potential biological activities. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Functional Groups

-

Amino Group (-NH2): Contributes to basicity and potential hydrogen bonding.

-

Bromo Atom (Br): Provides reactivity and can participate in various chemical transformations.

-

Hydroxypropyl Group (-CH2CH2CH2OH): Adds hydrophilicity and can engage in hydrogen bonding.

Synthesis

The synthesis of 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. Common methods include the use of commercially available starting materials and reagents, with solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Potential Biological Effects

Preliminary studies suggest that this compound may exhibit various biological activities due to its ability to interact with enzymes or receptors. It can modulate their activity, leading to effects on metabolic pathways or neurotransmitter systems.

Interaction Studies

Interaction studies involving this compound are crucial for understanding its biological mechanisms. The compound's unique combination of functional groups and structural arrangement may confer distinct biological activities not observed in similar compounds.

Applications

5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one has potential applications in medicinal chemistry, particularly as an enzyme inhibitor or in drug development. Its interactions with biological targets make it a candidate for further research into therapeutic uses.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Amino-3-bromo-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one | Different alkyl substitution | Variations in hydroxypropyl chain length |

| 5-Bromo-N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl) | Contains additional methyl groups | Different nitrogen configuration |

| 4-Methylthiazole derivatives | Varies | Related heterocyclic compounds with different nitrogen configurations |

Research Findings and Future Directions

Research into 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one is ongoing, with a focus on understanding its biological effects and therapeutic potential. Future studies should aim to elucidate its mechanisms of action and explore its applications in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume